molecular formula C14H17ClN2O4S B2516575 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one CAS No. 879319-23-0

1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one

Cat. No.: B2516575
CAS No.: 879319-23-0
M. Wt: 344.81
InChI Key: YZUSWKLRHVBLTM-UHFFFAOYSA-N
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Description

1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an acetylbenzenesulfonyl group and a chloroethanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Comparison with Similar Compounds

1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUSWKLRHVBLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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